N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide
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Overview
Description
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-methyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylating agent under basic conditions.
Coupling with Cinnamamide: The resulting intermediate is then coupled with cinnamamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and neuroprotective agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways or receptors in the central nervous system.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce oxidative stress by modulating the activity of antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-(trifluoromethyl)pyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Cinnamamide derivatives: These compounds have the cinnamamide moiety and are known for their anti-inflammatory properties.
Uniqueness
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is unique due to the combination of the trifluoromethyl-substituted pyrimidine ring and the cinnamamide moiety, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c1-12-11-14(17(18,19)20)23-15(22-12)9-10-21-16(24)8-7-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,21,24)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBRIWFOUIYTP-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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